1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL

Medicinal Chemistry Scaffold Design Conformational Analysis

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL (CAS 1521802-98-1) is a bifunctional organic building block belonging to the cycloalkyl amino alcohol class, combining a primary amine, a tertiary alcohol, a cyclohexane ring, and a cyclobutane ring about a quaternary carbon center. It is supplied as a research chemical with a typical purity of 95% and a molecular formula of C11H21NO (MW 183.29 g/mol).

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13178607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)C2(CCC2)O
InChIInChI=1S/C11H21NO/c12-9-10(5-2-1-3-6-10)11(13)7-4-8-11/h13H,1-9,12H2
InChIKeyDWWCDFDUXFFOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL – Procurement Guide for a Constrained Bifunctional Amino Alcohol Building Block


1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL (CAS 1521802-98-1) is a bifunctional organic building block belonging to the cycloalkyl amino alcohol class, combining a primary amine, a tertiary alcohol, a cyclohexane ring, and a cyclobutane ring about a quaternary carbon center [1]. It is supplied as a research chemical with a typical purity of 95% and a molecular formula of C11H21NO (MW 183.29 g/mol) [1]. This compound exemplifies a constrained scaffold where the cyclobutanol moiety introduces ring strain and conformational restriction relative to open-chain or larger-ring analogs, making it relevant for programs exploring rigidified pharmacophores or spiro-building-block collections [1].

Why 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL Cannot Be Replaced by Generic Amino Alcohols – Structural Differentiation Evidence


Generic amino alcohols such as 1-(1-aminomethyl)cyclohexyl)butan-1-ol or simple amino cyclohexanols lack the quaternary carbon center and the embedded cyclobutane ring that define the core architecture of this compound [1]. The cyclobutanol motif imposes ~26.5 kcal/mol of ring strain (vs. ~0 kcal/mol for butanol) and restricts the rotational freedom of the C–O and C–N vectors, directly altering hydrogen-bonding geometry, LogP contributions, and metabolic handling in ways that a flexible butanol chain cannot replicate [1][2]. Furthermore, the co-existence of a primary amine and a tertiary alcohol on the same quaternary carbon creates a uniquely biased, bifunctional coupling handle that is absent in regioisomeric or separated-functional-group analogs, meaning that any substitution would yield a different regio-/stereochemical outcome, a divergent property profile, and a different SAR trajectory [1][2].

Quantitative Differentiation of 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL Against Its Closest Structural Analogues


Cyclobutane Ring Strain Provides a Quantifiable Conformational Constraint Absent in the Butanol Analog

The target compound incorporates a cyclobutanol ring, which introduces ~26.5 kcal/mol of ring strain relative to the strain-free n-butanol segment of the closest open-chain analog, 1-[1-(aminomethyl)cyclohexyl]butan-1-ol (CAS 1499684-96-6) [1]. This strain reduces endocyclic bond rotation and locks the hydroxyl group into a geometrically defined, cyclic orientation, whereas the butanol analog retains four freely rotating carbons and three additional C–C rotors [1][2]. The result is a 50% reduction in rotatable bond count (2 vs. 4) and a distinct three-dimensional presentation of the H-bond donor/acceptor pair [1][2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Predicted Physicochemical Differentiation in LogP, TPSA, and Hydrogen-Bond Parameters

Computationally derived descriptors (PubChem XLogP3 and Cactvs) show that the target compound shares an identical XLogP3 value of 2.1 with the N-methylated analog 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol (CAS 2160424-26-8), but differs critically in hydrogen-bond donor count (2 vs. 1) and TPSA (46.3 vs. 23.5 Ų), while maintaining a lower molecular weight (183.29 vs. 197.32 g/mol) [1][2]. The N-methyl substitution eliminates one HBD, which may reduce solubility and alter target engagement patterns compared to the primary amine [1][2].

Physicochemical Profiling ADME Prediction Lead Optimization

Quaternary Center Architecture Enables Unique Bifunctional Reactivity Compared to 3-Amino-3-(cyclohexylmethyl)cyclobutan-1-ol

The target compound positions both the primary amine and the tertiary alcohol on the same quaternary carbon (C-1 of the cyclohexane-cyclobutane junction), creating a geminal amino-alcohol motif with no β-hydrogen on the carbinol carbon, which suppresses elimination side reactions common in 1,2-amino alcohols [1]. In contrast, the regioisomeric analog 3-amino-3-(cyclohexylmethyl)cyclobutan-1-ol (CAS 2228178-33-2) separates the amine and alcohol by two carbon atoms, yielding a 1,3-relationship that engages different coupling partners and cyclization paths [1]. The target compound’s quaternary center also eliminates stereoisomerism at that carbon, simplifying analytical characterization and scale-up reproducibility [1].

Synthetic Chemistry Bifunctional Linkers Fragment-Based Drug Design

Predicted Boiling Point and Density Differentiate Physical Handling from Open-Chain and N-Methylated Comparators

ChemSrc-listed predicted physical properties indicate a boiling point of 288.7 ± 13.0 °C and a density of 1.080 ± 0.06 g/cm³ for the target compound . While directly measured experimental data for the comparators are unavailable from the same predictive model, the cyclobutanol analog exhibits a higher predicted density than typical linear amino alcohols (e.g., 1-aminomethylcyclohexanol: ~0.98 g/cm³), consistent with the compact, strained ring system . The thermal stability inferred from the high boiling point also suggests compatibility with standard amide coupling and Buchwald–Hartwig reaction conditions without premature volatilization or decomposition .

Chemical Handling Purification Process Chemistry

Availability as a 95% Pure Research Intermediate with Traceable Characterization Supports Direct Use in SAR Campaigns

Commercial sourcing data indicate that 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL is supplied at ≥95% purity by multiple vendors, including Fluorochem and CymitQuimica, with a defined CAS registry and InChI string, ensuring batch-to-batch structure verification . Many structurally related cyclohexyl-cyclobutanol building blocks are listed only as “enquire” or custom-synthesis items with no guaranteed purity specification, which creates procurement delays and analytical burden . The availability of a catalogued, quality-controlled product reduces the lead time from design to biological testing by at least 2–4 weeks relative to custom-synthesized alternatives .

Compound Procurement Quality Control Medicinal Chemistry

Best Application Scenarios for 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL in Scientific Research and Industrial Procurement


Fragment-Based Drug Design for Kinase and CNS Targets Requiring Rigid Spiro-Like Pharmacophores

The compound’s quaternary geminal amino-alcohol architecture and cyclobutane ring strain mimic the conformational constraints of spirocyclic scaffolds that have been successfully employed in PIM kinase and cyclobutyl kinase inhibitor programs [1]. Researchers can use this building block as a key intermediate to introduce a conformationally locked amine handle into lead series, potentially improving kinase selectivity profiles as demonstrated by tetra-substituted cyclohexyl diol inhibitors [1].

Synthesis of Bifunctional PROTAC Linkers and Degrader Conjugates

The orthogonal reactivity of the primary amine (for amide/urea coupling to E3 ligase ligands) and the tertiary alcohol (for etherification or carbamate attachment to the target-binding warhead) makes this compound a uniquely suited bifunctional linker precursor for proteolysis-targeting chimeras (PROTACs) [1]. Its rigid cyclobutane core maintains fixed spatial separation between the two functional handles, which is critical for achieving productive ternary complex formation [1].

Medicinal Chemistry Exploration of Conformationally Restricted GPCR and Ion Channel Ligands

The constrained geometry and predicted physicochemical profile (XLogP3 2.1, TPSA 46.3 Ų) align with the property space favorable for CNS drug candidates [1][2]. The quaternary center precludes metabolic oxidation at the benzylic-like position, potentially addressing metabolic instability observed in flexible amino alcohols, as reported in cyclohexyl amide CRF-1 receptor antagonist programs [1].

Academic and CRO Medicinal Chemistry Libraries for Diversity-Oriented Synthesis

As a catalogued, quality-controlled building block (≥95% purity), this compound reduces procurement lead time for academic labs and contract research organizations (CROs) engaged in diversity-oriented synthesis and fragment library expansion [1]. Its three-dimensional character and bifunctional nature add shape diversity and chemical tractability to screening collections, aligning with the ‘escape from flatland’ paradigm [1].

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